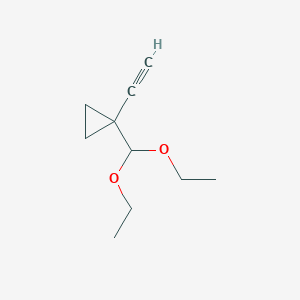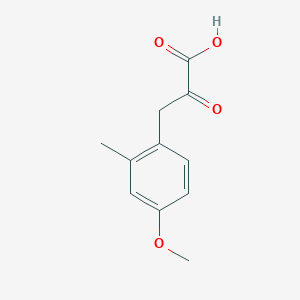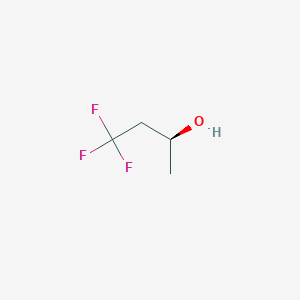
(S)-4,4,4-Trifluoro-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4,4,4-Trifluoro-2-butanol is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanol molecule. This compound is of significant interest in various fields due to its unique chemical properties, which include high electronegativity and the ability to participate in diverse chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
(S)-4,4,4-Trifluoro-2-butanol can be synthesized through several methods. One common approach involves the reduction of (S)-4,4,4-Trifluoro-2-butanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran under controlled temperature conditions to ensure the selective reduction of the ketone to the alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of (S)-4,4,4-Trifluoro-2-butanone. This process utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
化学反応の分析
Types of Reactions
(S)-4,4,4-Trifluoro-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to (S)-4,4,4-Trifluoro-2-butanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction of this compound can lead to the formation of (S)-4,4,4-Trifluoro-2-butane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products
Oxidation: (S)-4,4,4-Trifluoro-2-butanone.
Reduction: (S)-4,4,4-Trifluoro-2-butane.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
(S)-4,4,4-Trifluoro-2-butanol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: this compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It serves as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism by which (S)-4,4,4-Trifluoro-2-butanol exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites. This interaction can modulate enzyme activity and influence biochemical pathways. The compound’s high electronegativity also allows it to participate in electron transfer reactions, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
(S)-4,4,4-Trifluoro-2-butanone: A ketone analog that shares similar structural features but differs in reactivity and applications.
(S)-4,4,4-Trifluoro-2-butane: A fully reduced form that lacks the hydroxyl group, resulting in different chemical properties.
(S)-4,4,4-Trifluoro-3-butanol: A positional isomer with the hydroxyl group on the third carbon, leading to distinct reactivity.
Uniqueness
(S)-4,4,4-Trifluoro-2-butanol is unique due to its specific stereochemistry and the presence of three fluorine atoms, which impart distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
494752-71-5 |
|---|---|
分子式 |
C4H7F3O |
分子量 |
128.09 g/mol |
IUPAC名 |
(2S)-4,4,4-trifluorobutan-2-ol |
InChI |
InChI=1S/C4H7F3O/c1-3(8)2-4(5,6)7/h3,8H,2H2,1H3/t3-/m0/s1 |
InChIキー |
MZYWEUWEIXJBPQ-VKHMYHEASA-N |
異性体SMILES |
C[C@@H](CC(F)(F)F)O |
正規SMILES |
CC(CC(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B13587270.png)
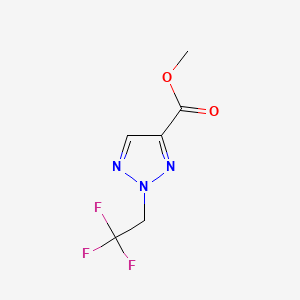





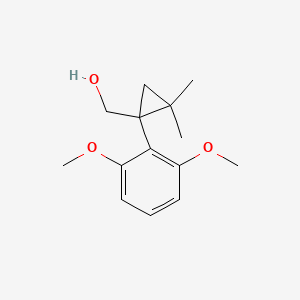
![3,3-Dimethylspiro[3.3]heptan-1-amine](/img/structure/B13587316.png)

